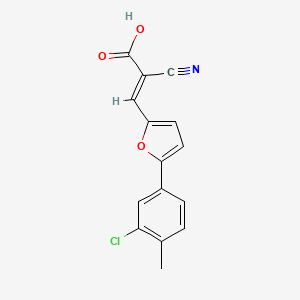
N-decyl-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-decyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C16H24N4O6 It is a derivative of 2,4,6-trinitroaniline, where a decyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-decyl-2,4,6-trinitroaniline typically involves the nitration of aniline followed by the introduction of a decyl group. The process can be summarized as follows:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitroaniline.
Alkylation: The 2,4,6-trinitroaniline is then reacted with decyl bromide in the presence of a base such as potassium carbonate to introduce the decyl group, forming this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: N-decyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: N-decyl-2,4,6-triaminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-decyl-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-decyl-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
2,4,6-Trinitroaniline: The parent compound without the decyl group.
N-phenyl-2,4,6-trinitroaniline: A similar compound with a phenyl group instead of a decyl group.
N-isopropyl-2,4,6-trinitroaniline: A similar compound with an isopropyl group.
Uniqueness: N-decyl-2,4,6-trinitroaniline is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more lipophilic compared to its analogs, potentially enhancing its interactions with lipid membranes and biological systems.
Properties
CAS No. |
91472-53-6 |
|---|---|
Molecular Formula |
C16H24N4O6 |
Molecular Weight |
368.38 g/mol |
IUPAC Name |
N-decyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H24N4O6/c1-2-3-4-5-6-7-8-9-10-17-16-14(19(23)24)11-13(18(21)22)12-15(16)20(25)26/h11-12,17H,2-10H2,1H3 |
InChI Key |
OQPZHAYCNCHNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

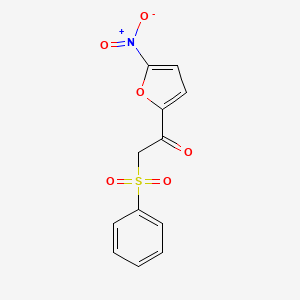
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)
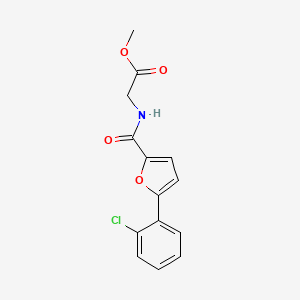


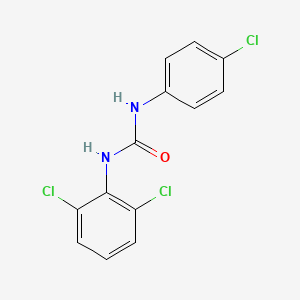
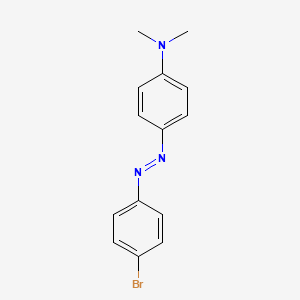
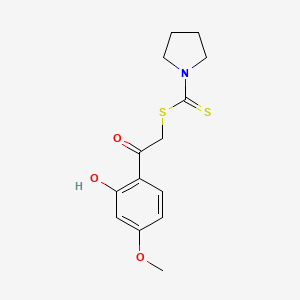
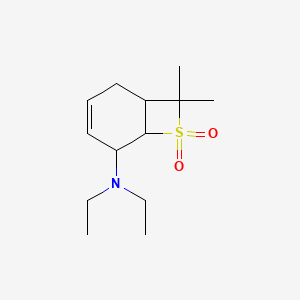
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)
